molecular formula C12H10FNO4S2 B10915429 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10915429
M. Wt: 315.3 g/mol
InChI Key: AWRRJESXCDHDRP-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a fluorothiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H10FNO4S2

Molecular Weight

315.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H10FNO4S2/c13-11-3-4-12(19-11)20(15,16)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5,14H,6-7H2

InChI Key

AWRRJESXCDHDRP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)F

Origin of Product

United States

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